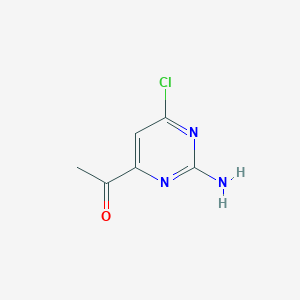
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-6-chloropyrimidine with acetic anhydride under reflux conditions. The reaction proceeds as follows:
Starting Materials: 2-amino-6-chloropyrimidine and acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent such as acetonitrile.
Procedure: The 2-amino-6-chloropyrimidine is dissolved in acetonitrile, and acetic anhydride is added dropwise. The mixture is then heated under reflux for several hours.
Product Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiourea. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-alkoxypyrimidine or 2-amino-6-thiopyrimidine can be formed.
Oxidation Products: Oxidation can yield 2-amino-6-chloropyrimidin-4-one.
Reduction Products: Reduction can produce 2-amino-6-chloropyrimidin-4-ylmethanol.
Scientific Research Applications
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Chemical Biology: It is employed in the design of molecular probes for studying biological pathways.
Industrial Applications: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-chloropyrimidin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also function as a receptor antagonist by blocking the binding of endogenous ligands to their receptors, thus modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Similar in structure but lacks the ethanone group.
2-Amino-6-methylpyrimidine: Similar in structure but has a methyl group instead of a chlorine atom.
2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms instead of one.
Uniqueness
1-(2-Amino-6-chloropyrimidin-4-YL)ethanone is unique due to the presence of both an amino group and a chlorine atom on the pyrimidine ring, along with an ethanone group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
1-(2-amino-6-chloropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H6ClN3O/c1-3(11)4-2-5(7)10-6(8)9-4/h2H,1H3,(H2,8,9,10) |
InChI Key |
HNZDFSVJCAMXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


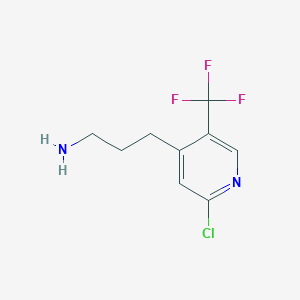
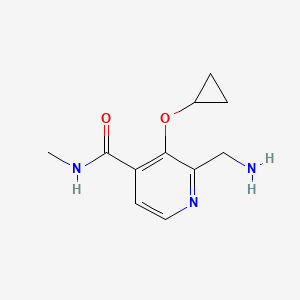
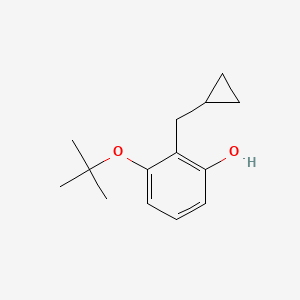
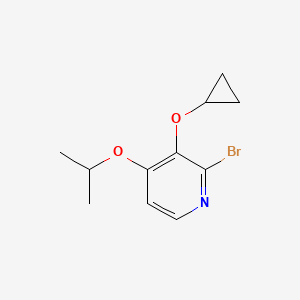
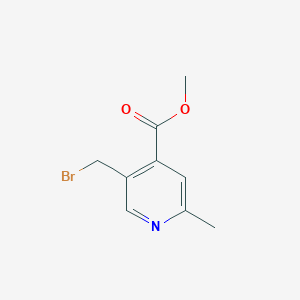
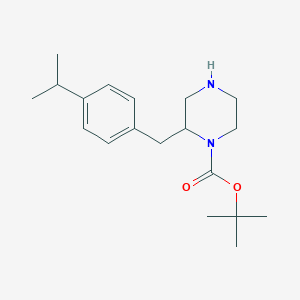
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)

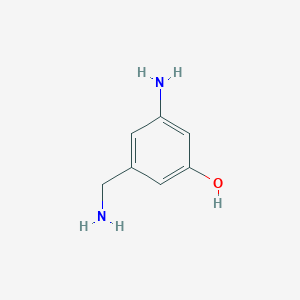

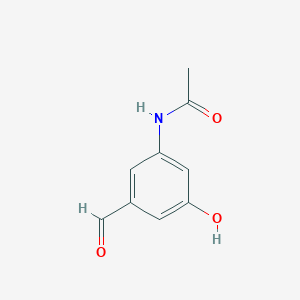
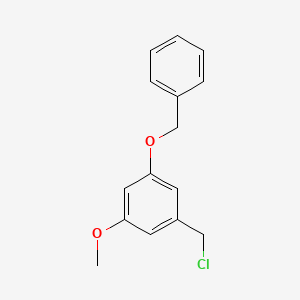
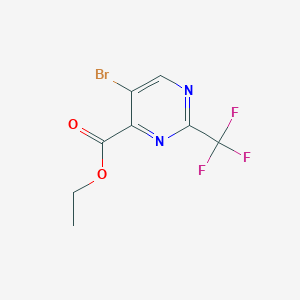
![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)
